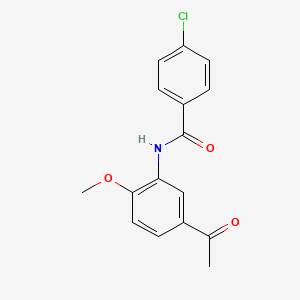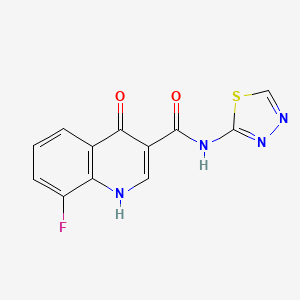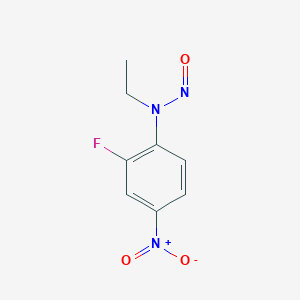![molecular formula C22H29N3O5S B14942141 N-[3-(1-adamantyloxy)propyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B14942141.png)
N-[3-(1-adamantyloxy)propyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-3-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-SULFONAMIDE is a synthetic compound known for its unique structure and potential applications in various fields of science. This compound features an adamantane moiety, which is a diamondoid hydrocarbon, linked to a quinazoline sulfonamide structure. The adamantane group is known for its rigidity and stability, which imparts these properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-3-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantane derivative. This involves the reaction of adamantane with a suitable halogenating agent to form an adamantyl halide. The adamantyl halide is then reacted with a propylamine derivative to form the adamantyl-propylamine intermediate.
The quinazoline sulfonamide moiety is synthesized separately. This involves the reaction of a suitable quinazoline derivative with a sulfonating agent to introduce the sulfonamide group. The final step involves coupling the adamantyl-propylamine intermediate with the quinazoline sulfonamide derivative under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-3-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanol derivatives.
Reduction: The quinazoline ring can be reduced under suitable conditions to form dihydroquinazoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Adamantanol derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.
Wirkmechanismus
The mechanism of action of N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-3-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially modulating their activity. The quinazoline sulfonamide structure can interact with enzymes or receptors, altering their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-3-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-SULFONAMIDE include other adamantane derivatives and quinazoline sulfonamides. the unique combination of these two moieties in a single molecule imparts distinct properties. For example:
Amantadine: An adamantane derivative used as an antiviral and antiparkinsonian agent.
Gefitinib: A quinazoline derivative used as a tyrosine kinase inhibitor in cancer therapy.
The uniqueness of N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-3-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-SULFONAMIDE lies in its dual functionality, combining the stability and rigidity of adamantane with the biological activity of quinazoline sulfonamides.
Eigenschaften
Molekularformel |
C22H29N3O5S |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
N-[3-(1-adamantyloxy)propyl]-3-methyl-2,4-dioxo-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C22H29N3O5S/c1-25-20(26)18-10-17(3-4-19(18)24-21(25)27)31(28,29)23-5-2-6-30-22-11-14-7-15(12-22)9-16(8-14)13-22/h3-4,10,14-16,23H,2,5-9,11-13H2,1H3,(H,24,27) |
InChI-Schlüssel |
OPQKQSPUCMUQEU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCCOC34CC5CC(C3)CC(C5)C4)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-hydroxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942071.png)
![1'-Sec-butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole](/img/structure/B14942078.png)
![Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14942085.png)
![3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14942095.png)

![9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B14942110.png)
![Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate](/img/structure/B14942117.png)
![3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14942126.png)
![(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14942128.png)
![5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14942149.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14942154.png)
![4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B14942155.png)

